molecular formula C18H21ClN2O2 B1369438 Fmoc-dap hcl CAS No. 210767-37-6

Fmoc-dap hcl

Cat. No. B1369438
CAS RN: 210767-37-6
M. Wt: 332.8 g/mol
InChI Key: UIDYFLMAHOWVLG-UHFFFAOYSA-N
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Description

Fmoc-dap hcl is a derivative of the amino acid diaminopropionic acid (Dap) that has been modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group . It is used in peptide synthesis and has potential applications in biomedical fields .


Synthesis Analysis

The synthesis of Fmoc-dap hcl involves the reaction of the amine group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc protecting group . Other methods for introducing the Fmoc group include reacting with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl azide .


Molecular Structure Analysis

The molecular formula of Fmoc-dap hcl is C22H26N2O4 . The structure includes an aliphatic region and a Lys residue, and the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group .


Chemical Reactions Analysis

Fmoc-dap hcl can undergo self-assembly to form hydrogels, a process that is influenced by the balance of aggregation forces within the peptide sequences, including van der Waals forces, hydrogen bonding, and π–π stacking .


Physical And Chemical Properties Analysis

The molecular weight of Fmoc-dap hcl is 382.45 g/mol . Further physical and chemical properties may depend on the specific conditions of synthesis and use.

Scientific Research Applications

I have conducted a search for scientific research applications of FMOC-DAP HCL, also known as Fmoc-NH(CH2)3NH2.HCl. However, the search results did not provide specific applications for this compound. Instead, they mentioned the use of Fmoc-derivatized peptides in the formulation of biocompatible hydrogels suitable for different biomedical applications. Below is a section based on the information available:

Biomedical Applications

Fmoc-derivatized peptides, including FMOC-DAP HCL, have been investigated as building blocks for biocompatible hydrogels. These hydrogels can be used as extracellular matrices and have been tested for cytotoxicity and cell adhesion assays on various cell lines such as 3T3 fibroblast and HaCat . The hydrogels’ mechanical rigidity and their ability to support cell adhesion make them promising scaffolds for tissue engineering .

Mechanism of Action

Target of Action

FMOC-DAP HCL, also known as Fmoc-dap hcl or Fmoc-NH(CH2)3NH2.HCl, is primarily used as a protecting group for amines in organic synthesis . The primary target of FMOC-DAP HCL is the amine group of the molecule it is protecting .

Mode of Action

The FMOC-DAP HCL compound interacts with its target, the amine group, by forming a carbamate . This interaction is facilitated by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The biochemical pathways affected by FMOC-DAP HCL are primarily related to the synthesis of peptides. The use of Fmoc as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) is widespread .

Pharmacokinetics

It’s important to note that the fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in n,n-dimethylformamide (dmf) .

Result of Action

The result of FMOC-DAP HCL’s action is the protection of the amine group during peptide synthesis, allowing for the successful formation of the desired peptide . After the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine group .

Action Environment

The action of FMOC-DAP HCL is influenced by environmental factors such as pH and temperature. The Fmoc group is base-labile, meaning it can be removed in a basic environment . Additionally, the Fmoc group has high thermal stability, even at low concentrations . This makes FMOC-DAP HCL a versatile tool in peptide synthesis, capable of functioning effectively in a variety of conditions .

Safety and Hazards

Fmoc-dap hcl should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed. In case of spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Future Directions

Research on Fmoc-dap hcl and related compounds is ongoing, with a focus on optimizing synthesis methods and exploring potential applications in biomedical fields . The behavior of these compounds is still being studied, as the final material obtained is deeply dependent on the preparation method .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2.ClH/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17H,5,10-12,19H2,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDYFLMAHOWVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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